molecular formula C16H20F3N3O B4757571 N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No. B4757571
M. Wt: 327.34 g/mol
InChI Key: VLNGFVZRMMXQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule AMP-activated protein kinase (AMPK) activator. AMPK is a key regulator of cellular energy homeostasis, and its activation has been implicated in the treatment of various metabolic disorders, including diabetes, obesity, and cancer.

Mechanism of Action

N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the kinase, leading to an allosteric activation of the enzyme. AMPK activation results in the phosphorylation of various downstream targets, including acetyl-CoA carboxylase and HMG-CoA reductase, leading to the inhibition of lipogenesis and cholesterol synthesis, respectively. AMPK activation also results in the activation of glucose uptake and fatty acid oxidation pathways, leading to increased energy production.
Biochemical and Physiological Effects:
N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, reduced hepatic glucose production, increased fatty acid oxidation, and reduced lipogenesis. N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, leading to the inhibition of cytokine production and macrophage activation.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high potency and specificity for AMPK activation. However, it also has some limitations, including its short half-life and poor solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, including the development of more potent and selective AMPK activators, the investigation of the effects of N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide on other metabolic pathways, and the exploration of its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
In conclusion, N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a small molecule AMPK activator that has shown promising therapeutic potential in various metabolic disorders and cancer. Its mechanism of action involves the activation of AMPK, leading to various biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for research on N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide that could lead to the development of new therapies for various diseases.

Scientific Research Applications

N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as to reduce hepatic glucose production in animal models of diabetes. N-1-adamantyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and colon cancer.

properties

IUPAC Name

N-(1-adamantyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O/c1-22-13(16(17,18)19)5-12(21-22)14(23)20-15-6-9-2-10(7-15)4-11(3-9)8-15/h5,9-11H,2-4,6-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNGFVZRMMXQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC23CC4CC(C2)CC(C4)C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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